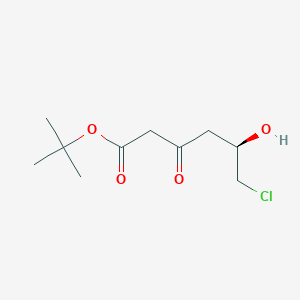

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate

Overview

Description

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloro substituent, a hydroxyl group, and a keto group on a hexanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The tert-butyl group is known to be used as a probe for nmr studies of macromolecular complexes . It’s also worth noting that the tert-butyl group has unique reactivity patterns due to its crowded nature .

Mode of Action

The tert-butyl group is known to have a unique reactivity pattern, which is highlighted by its characteristic applications . It’s also worth noting that the tert-butyl group has been used in NMR studies of macromolecular complexes .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known to have unique reactivity patterns, which could potentially influence its pharmacokinetic properties .

Result of Action

The tert-butyl group is known to have unique reactivity patterns, which could potentially influence its effects at the molecular and cellular levels .

Action Environment

The tert-butyl group is known to have unique reactivity patterns, which could potentially be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate typically involves the esterification of ®-6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of tert-butyl esters often involves the use of flow microreactor systems, which provide efficient and scalable synthesis. The process may include the direct introduction of the tert-butoxycarbonyl group into the target molecule using tert-butyl alcohol and a suitable catalyst .

Types of Reactions:

Oxidation: The hydroxyl group in tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a corresponding ketone or carboxylic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 6-chloro-5-oxo-3-oxohexanoate or 6-chloro-5-hydroxy-3-oxohexanoic acid.

Reduction: Formation of 6-chloro-5-hydroxy-3-hydroxyhexanoate.

Substitution: Formation of 6-azido-5-hydroxy-3-oxohexanoate or 6-cyano-5-hydroxy-3-oxohexanoate.

Scientific Research Applications

Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes

Comparison with Similar Compounds

- Tert-butyl ®-6-chloro-5-hydroxy-3-oxoheptanoate

- Tert-butyl ®-6-chloro-5-hydroxy-3-oxooctanoate

- Tert-butyl ®-6-chloro-5-hydroxy-3-oxononanoate

Uniqueness: Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the ®-configuration imparts chirality, making it relevant in enantioselective synthesis and studies .

Biological Activity

Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.69 g/mol. The compound features a tert-butyl group , a chlorine atom , and a hydroxyl group , contributing to its unique chemical behavior and biological activities. The presence of a chiral center at the 5-position allows for enantioselective reactions, making it a valuable intermediate in organic synthesis.

Cholesterol-Lowering Effects

Research indicates that this compound exhibits significant biological activity, particularly in lowering low-density lipoprotein cholesterol (LDL-C) levels. This property is crucial for its potential use in treating hyperlipidemia and related cardiovascular diseases. Studies suggest that the compound shows minimal interactions with cytochrome P450 3A4 enzymes, indicating a lower risk of drug-drug interactions, which enhances its safety profile for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the desired stereochemistry at the 5-position.

- Reduction Reactions : Employing enzymatic or chemical reduction techniques to convert precursors into the target compound.

- Functional Group Modifications : Selective modifications of hydroxyl and carbonyl groups to enhance biological activity.

The synthetic routes often leverage environmentally friendly methods, aligning with modern green chemistry principles .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Enantiomer with potentially different activity | |

| 6-Chlorohexanoic Acid | Lacks tert-butyl group; simpler structure | |

| Callystatin A | Complex natural product derived from similar precursors |

This table highlights the uniqueness of this compound in terms of its stereochemistry and functional groups, which confer distinct biological activities compared to these similar compounds.

Case Studies

- LDL-C Lowering Study : In clinical trials assessing lipid-lowering agents, this compound demonstrated significant reductions in LDL-C levels without adverse effects commonly associated with statins.

- Enzymatic Reduction Research : Studies involving enzymatic reductions have shown that using specific enzymes from Candida magnoliae can produce high yields of desired stereoisomers from this compound, emphasizing its utility in synthetic biology .

Properties

IUPAC Name |

tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426933 | |

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404958-08-3 | |

| Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.